

Quantitative Profile of a Key SLC13A5 Chemical Probe

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The table below summarizes the experimental validation data for **PF-06649298 (Compound 2)**, a well-characterized inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), as identified from a 2015 research publication [1].

Assay Parameter	Experimental Data	Experimental System / Notes
Biochemical Potency (IC ₅₀)	0.41 μM	HEK-293 cells overexpressing human SLC13A5 (HEKNaCT) [1]
Cellular Potency (IC ₅₀)	16.2 μM	Cryopreserved human hepatocytes (native environment) [1]
Selectivity vs. NaDC1 (SLC13A2)	>25 μM (No inhibition)	HEK-293 cells overexpressing human NaDC1 [1]
Selectivity vs. NaDC3 (SLC13A3)	>25 μM (No inhibition)	HEK-293 cells overexpressing human NaDC3 [1]
Mode of Inhibition	Competitive	Binding out-competed by citrate [1]
Transport Role	Substrate	Recognized and transported by SLC13A5 [1]

Assay Parameter	Experimental Data	Experimental System / Notes
Cytotoxicity	No toxicity observed	Concentrations up to 300 μ M in HepG2 cells [1]
Pharmacokinetics	High metabolic stability, low permeability	Aqueous solubility, not detectable hepatocyte clearance [1]

Detailed Experimental Protocols

The key experiments that validated PF-06649298 are outlined below.

Citrate Uptake Inhibition Assay

This protocol was used to determine the IC₅₀ values for citrate transport inhibition [1].

- Cell Culture:** HEK-293-derived cell lines stably overexpressing human SLC13A5 (HEKNaCT), NaDC1, or NaDC3 were used. Cryopreserved human and mouse hepatocytes were used for native context testing.
- Inhibitor Pre-treatment:** Cells were pre-incubated with the test compound (PF-06649298) or vehicle for a specified period.
- Citrate Transport:** Radiolabeled citrate was added to the medium to initiate the uptake phase.
- Measurement:** After incubation, cells were washed to remove excess citrate. The accumulated radioactivity within the cells was measured using a scintillation counter to quantify citrate uptake.
- Data Analysis:** Dose-response curves were generated from the uptake data in the presence of varying inhibitor concentrations, and IC₅₀ values were calculated.

Mechanism of Action Studies

These experiments established PF-06649298 as a competitive substrate [1].

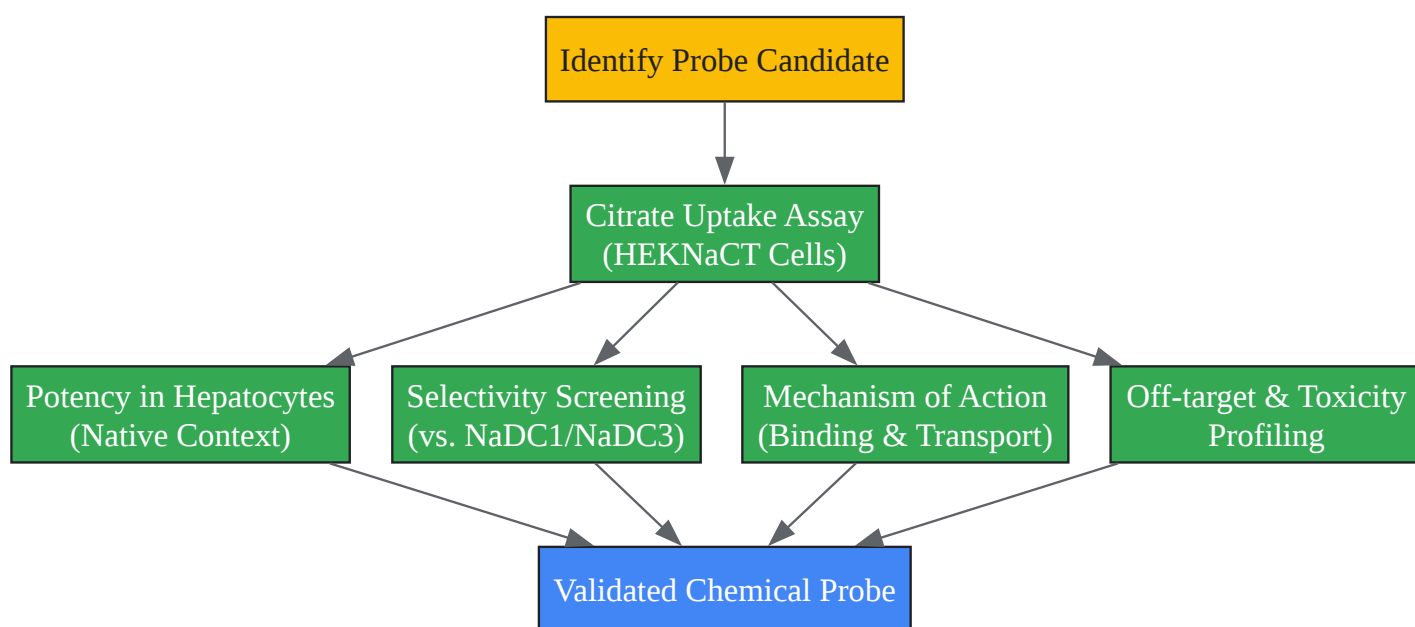
- Competitive Binding:** The interaction between tritium-labeled PF-06649298 and SLC13A5 was measured in HEKNaCT cells. The binding was out-competed by increasing concentrations of unlabeled citrate, indicating a shared binding site.
- Sodium Dependence:** The binding and uptake of the radiolabeled probe were shown to require the presence of sodium in the cell media, consistent with the known sodium-dependency of SLC13A5

transport function.

- **Selectivity Profiling:** The compound was tested against a panel of over 65 off-targets, including the hERG channel, major CYP450 enzymes, and various other transporters and receptors, showing a clean profile.

Experimental Workflow and Mechanism

The following diagram illustrates the logical flow of the key experiments used to validate this SLC13A5 chemical probe.



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References

1. Discovery and characterization of novel inhibitors of the ... [nature.com]

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